
4-Bromo-2-(difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a bromine atom and a difluoromethyl group attached to the indole core, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Compounds with reduced difluoromethyl groups.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The indole core can interact with enzymes and receptors, modulating their activity and leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(trifluoromethyl)-1H-indole
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: 4-Bromo-2-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties. Compared to its analogs, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H6BrF2N |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
4-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
Clé InChI |
XSBMSTIJICQGGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


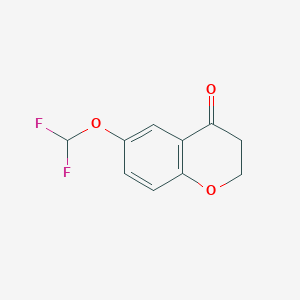



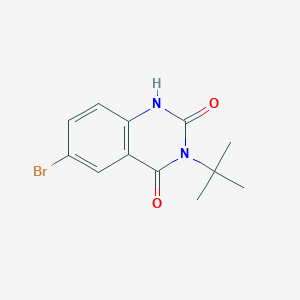
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
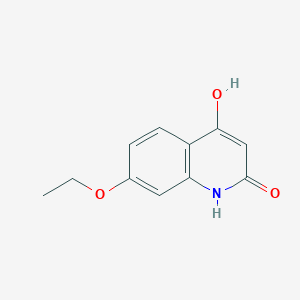
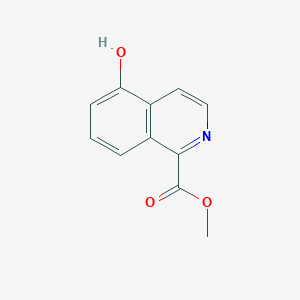
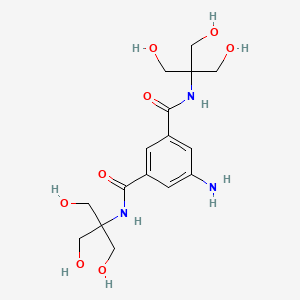
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
